Neladenoson dalanate hydrochloride

Description

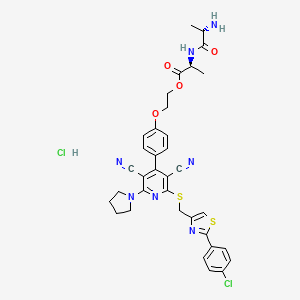

Structure

3D Structure of Parent

Properties

CAS No. |

1239235-25-6 |

|---|---|

Molecular Formula |

C35H35Cl2N7O4S2 |

Molecular Weight |

752.7 g/mol |

IUPAC Name |

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-yl-4-pyridinyl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride |

InChI |

InChI=1S/C35H34ClN7O4S2.ClH/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24;/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44);1H/t21-,22-;/m0./s1 |

InChI Key |

CZZKREIGVLUWPU-VROPFNGYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Neladenoson dalanate hydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Adenosine A1 Receptor Binding Affinity of Neladenoson

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of neladenoson (B10821588), a potent and selective partial agonist for the adenosine (B11128) A1 receptor (A1R). Developed as a potential therapeutic agent for heart failure, neladenoson's pharmacological profile has been characterized to minimize the undesirable side effects associated with full A1R agonists. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways.

Core Data Presentation: Binding Affinity and Functional Activity

Neladenoson demonstrates high affinity and selectivity for the human adenosine A1 receptor. Its partial agonism is a key characteristic, designed to provide therapeutic benefits without inducing profound bradycardia or atrioventricular blocks. The binding affinities (Ki) and functional activities (EC50) of neladenoson and its active metabolite are summarized below.

| Compound | Receptor | Assay Type | K_i_ (nM) | EC_50_ (nM) | % Intrinsic Activity (vs. NECA) | Reference |

| Neladenoson | Human A1 | Radioligand Binding ([³H]DPCPX) | 1.1 | - | - | [1][2] |

| Neladenoson | Human A2A | Radioligand Binding ([³H]ZM241385) | >10000 | - | - | [1][2] |

| Neladenoson | Human A2B | Radioligand Binding ([³H]PSB-603) | 1300 | - | - | [1][2] |

| Neladenoson | Human A3 | Radioligand Binding ([¹²⁵I]AB-MECA) | >10000 | - | - | [1][2] |

| Neladenoson | Human A1 | cAMP Functional Assay | - | 1.3 | 68% | [1][2] |

| Neladenoson | Human A2A | cAMP Functional Assay | - | >10000 | - | [1][2] |

| Neladenoson | Human A2B | cAMP Functional Assay | - | 1300 | 25% | [1][2] |

| Neladenoson | Human A3 | cAMP Functional Assay | - | >10000 | - | [1][2] |

Neladenoson dalanate hydrochloride is a prodrug that is rapidly converted to the active moiety, neladenoson.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of neladenoson's receptor binding and functional activity.

Radioligand Displacement Binding Assays

Objective: To determine the binding affinity (Ki) of neladenoson for human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

-

Cell Membranes: CHO-K1 or HEK293 cells stably expressing the respective human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligands:

-

A1R: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

-

A2AR: [³H]ZM241385

-

A2BR: [³H]PSB-603

-

A3R: [¹²⁵I]AB-MECA

-

-

Non-specific Binding Ligand: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or another appropriate high-concentration unlabeled ligand.

-

Test Compound: Neladenoson.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cultured cells expressing the target receptor. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 100 µL.

-

Component Addition: To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled test compound (neladenoson) or buffer for total binding determination.

-

A high concentration of a non-specific ligand to determine non-specific binding.

-

Cell membrane preparation (typically 5-20 µg of protein per well).

-

-

Incubation: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism). The IC50 value (the concentration of neladenoson that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of neladenoson at the human adenosine A1 receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor.

-

Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: Neladenoson.

-

Reference Agonist: NECA (for determination of maximal response).

-

cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Culture and Plating: Cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates and incubated to allow for cell attachment.

-

Compound Preparation: Serial dilutions of neladenoson and the reference agonist (NECA) are prepared.

-

Assay Protocol:

-

The cell culture medium is removed, and the cells are washed with assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Varying concentrations of the test compound (neladenoson) or reference agonist are added to the wells.

-

Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.

-

The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%). A concentration-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) is determined using non-linear regression. The intrinsic activity is calculated as the maximal response produced by neladenoson as a percentage of the maximal response produced by the full agonist NECA.

Visualizations

Adenosine A1 Receptor Signaling Pathway

Caption: Adenosine A1 receptor signaling pathway activated by neladenoson.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining neladenoson's binding affinity.

Receptor Selectivity Profile of Neladenoson

Caption: Selectivity profile of neladenoson for adenosine receptors.

References

In Vivo Cardioprotective Effects of Neladenoson Dalanate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson (B10821588) dalanate hydrochloride (BAY 1067197) is a prodrug of Neladenoson, a potent and selective partial agonist of the adenosine (B11128) A1 receptor.[1] Adenosine A1 receptor activation is a well-established pathway for cardioprotection, known to mitigate the cellular damage associated with ischemia and reperfusion injury.[2] As a partial agonist, Neladenoson was developed to harness these protective effects while avoiding the undesirable side effects associated with full A1 receptor agonists, such as significant bradycardia and atrioventricular (AV) block.[2] Preclinical studies in animal models demonstrated promising cardioprotective effects, suggesting its potential as a therapeutic agent for heart disease.[1] However, subsequent Phase IIb clinical trials (PANTHEON and PANACHE) in patients with chronic heart failure did not demonstrate the anticipated benefits on cardiac structure and function or exercise capacity.[3][4] This technical guide provides an in-depth overview of the preclinical in vivo cardioprotective effects of Neladenoson, detailing the experimental protocols and the underlying signaling mechanisms.

Mechanism of Action: Adenosine A1 Receptor Signaling

Neladenoson exerts its cardioprotective effects by selectively binding to and partially activating the adenosine A1 receptor (A1R), a G-protein coupled receptor (GPCR). The activation of A1R in cardiomyocytes triggers a cascade of downstream signaling events aimed at preserving cellular integrity during ischemic stress.

The primary signaling pathway involves the coupling of the A1R to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA), a key regulator of calcium channels and contractile proteins. This modulation of calcium handling helps to prevent the calcium overload that is a hallmark of ischemia-reperfusion injury.

Furthermore, A1R activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can activate protein kinase C (PKC), which is implicated in the opening of ATP-sensitive potassium (K-ATP) channels. The opening of these channels leads to hyperpolarization of the cell membrane, which can reduce calcium influx through voltage-gated calcium channels, further contributing to the reduction of calcium overload and conferring a cardioprotective effect.

In Vivo Cardioprotective Effects: Preclinical Data

Preclinical evaluation of Neladenoson in a rat model of myocardial ischemia-reperfusion injury demonstrated significant cardioprotective effects.[1] The key quantitative findings from this study are summarized below.

| Animal Model | Treatment Group | Dose (mg/kg, i.v.) | Infarct Size (% of Area at Risk) |

| Wistar Rats | Vehicle Control | - | 55 ± 3 |

| Wistar Rats | Neladenoson | 0.01 | 35 ± 4 |

| Wistar Rats | Neladenoson | 0.03 | 28 ± 5 |

| Wistar Rats | Neladenoson | 0.1 | 25 ± 3* |

| p < 0.05 vs. Vehicle Control |

Experimental Protocols

The in vivo cardioprotective efficacy of Neladenoson was assessed using a well-established rat model of ischemia-reperfusion.

Experimental Workflow

Detailed Methodology

-

Animal Model: Male Wistar rats were used for the study.

-

Anesthesia and Surgical Preparation:

-

Animals were anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium.

-

A tracheotomy was performed, and the animals were mechanically ventilated.

-

The right jugular vein was cannulated for intravenous drug administration.

-

A left thoracotomy was performed in the fourth intercostal space to expose the heart.

-

-

Ischemia-Reperfusion Protocol:

-

A suture was passed around the left anterior descending (LAD) coronary artery.

-

The artery was occluded for 30 minutes to induce myocardial ischemia. Successful occlusion was confirmed by the appearance of a pale color in the myocardial tissue.

-

After the ischemic period, the ligature was released to allow for 2 hours of reperfusion.

-

-

Drug Administration:

-

Neladenoson or the vehicle control was administered as an intravenous bolus 10 minutes before the onset of reperfusion.

-

-

Infarct Size Measurement:

-

At the end of the reperfusion period, the LAD artery was re-occluded, and Evans blue dye was injected intravenously to delineate the area at risk (the portion of the heart not stained blue).

-

The heart was then excised, frozen, and sliced into transverse sections.

-

The slices were incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (stained red) and infarcted (pale) tissue.

-

The areas of infarction and the area at risk were quantified using computerized planimetry.

-

Conclusion

Neladenoson dalanate hydrochloride demonstrated clear dose-dependent cardioprotective effects in a preclinical rat model of ischemia-reperfusion injury. The underlying mechanism is attributed to its partial agonism at the adenosine A1 receptor, which activates signaling pathways that mitigate the detrimental effects of ischemic stress, primarily by preventing calcium overload. Despite this robust preclinical evidence, the translation of these benefits to patients with chronic heart failure proved to be challenging, highlighting the complexities of drug development for this condition. The data and protocols presented in this guide provide a comprehensive overview of the foundational in vivo research on Neladenoson's cardioprotective properties for scientists and researchers in the field of cardiovascular drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Conversion of Neladenoson Dalanate Hydrochloride to Neladenoson: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson (B10821588) dalanate hydrochloride, a prodrug of the partial adenosine (B11128) A1 receptor agonist neladenoson, was developed to improve the oral bioavailability of the active parent compound for the potential treatment of heart failure. This technical guide delves into the critical in vivo conversion of this dipeptide ester prodrug into the pharmacologically active neladenoson. The conversion is a rapid process mediated by ubiquitous esterases. This document summarizes the available information on the conversion process, the enzymes involved, and the subsequent signaling cascade of neladenoson. Due to the limited publicly available quantitative pharmacokinetic data for neladenoson dalanate hydrochloride, this guide also incorporates general principles of dipeptide ester prodrug metabolism and adenosine A1 receptor signaling to provide a comprehensive overview for the target audience.

Introduction

Neladenoson is a selective partial agonist of the adenosine A1 receptor, a G-protein coupled receptor implicated in various physiological processes, particularly in the cardiovascular system.[1] The development of an oral formulation of neladenoson was hampered by its physicochemical properties. To overcome this, this compound, a dipeptide ester prodrug also known as neladenoson bialanate hydrochloride, was synthesized. This prodrug strategy aimed to enhance solubility and oral absorption, allowing for efficient delivery of the active neladenoson moiety to its site of action.[1] The fundamental principle of this approach lies in the predictable and efficient in vivo hydrolysis of the ester bond, releasing neladenoson.

The Prodrug Conversion Pathway

The conversion of this compound to neladenoson is a one-step enzymatic hydrolysis reaction. The prodrug consists of neladenoson linked to an L-alanyl-L-alanine (L-Ala-L-Ala) dipeptide via an ester bond. This dipeptide moiety is designed to be readily recognized and cleaved by endogenous esterases.

Upon oral administration and absorption, this compound is exposed to a high concentration of esterases in the plasma, liver, and other tissues. These enzymes catalyze the hydrolysis of the ester linkage, liberating neladenoson and the L-Ala-L-Ala dipeptide. The dipeptide is subsequently broken down into its constituent amino acid, alanine, which is endogenous and readily enters the body's amino acid pool.

Enzymes Involved in Conversion

The primary enzymes responsible for the hydrolysis of ester-containing prodrugs are carboxylesterases (CEs).[2] These are a superfamily of serine hydrolases found in high concentrations in the liver, plasma, and intestine.[2][3] Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are the most abundant and catalytically active CEs in the liver and intestines, respectively. Given the dipeptide ester nature of neladenoson dalanate, it is highly probable that these carboxylesterases are the key enzymes mediating its rapid conversion.

The catalytic mechanism of carboxylesterases involves a catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate residues in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in the prodrug. This leads to the formation of a tetrahedral intermediate, followed by the release of the alcohol (neladenoson) and an acylated enzyme intermediate. The acylated enzyme is then hydrolyzed by water to regenerate the active enzyme and release the dipeptide.[4][5]

Pharmacokinetic Profile (Qualitative Overview)

While specific quantitative pharmacokinetic data for this compound and neladenoson from dedicated human studies are not publicly available, a qualitative understanding can be inferred from the nature of the prodrug and general pharmacokinetic principles.

Table 1: Anticipated Pharmacokinetic Characteristics

| Parameter | Neladenoson Dalanate (Prodrug) | Neladenoson (Active Drug) | Rationale |

| Absorption | Rapidly absorbed | Appears rapidly in plasma | The prodrug is designed for good oral absorption. |

| Time to Peak (Tmax) | Short | Short | Rapid hydrolysis means the active drug appears quickly. |

| Peak Conc. (Cmax) | Low and transient | Dose-dependent | The prodrug is rapidly cleared as it is converted. |

| Half-life (t½) | Very short | Longer than prodrug | Reflects the rapid conversion versus the elimination of the active drug. |

| Metabolism | Hydrolysis to neladenoson | Further metabolic pathways | Primary metabolism of the prodrug is its conversion. |

| Excretion | Minimal (as intact prodrug) | Via renal and/or hepatic routes | The majority of the prodrug is converted before it can be excreted. |

A clinical trial (NCT04322253) was planned to investigate the pharmacokinetics of neladenoson bialanate in subjects with hepatic impairment, which would have provided valuable data, but this study was terminated.[6]

Experimental Protocols

Detailed experimental protocols for studying the in vivo conversion of this compound are not available in the public domain. However, a standard approach for such an investigation would involve the following methodologies.

In Vivo Pharmacokinetic Study in Animal Models

-

Objective: To determine the plasma concentration-time profiles of neladenoson dalanate and neladenoson following oral and intravenous administration.

-

Animal Model: Typically rats and/or dogs are used in preclinical pharmacokinetic studies.[7][8][9]

-

Methodology:

-

Administer a single dose of this compound to the animals.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Process blood to obtain plasma, ensuring the stability of the prodrug and active metabolite during collection and storage, often by using esterase inhibitors in the collection tubes.

-

Quantify the concentrations of both neladenoson dalanate and neladenoson in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.[10][11][12][13]

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) for both the prodrug and the active drug.

-

In Vitro Plasma Stability Assay

-

Objective: To determine the rate of conversion of neladenoson dalanate to neladenoson in plasma from different species (e.g., rat, dog, human).

-

Methodology:

-

Incubate this compound in fresh plasma at 37°C.

-

Collect aliquots at various time points.

-

Stop the enzymatic reaction (e.g., by adding a protein precipitating agent like acetonitrile).

-

Quantify the remaining concentration of the prodrug and the concentration of the formed neladenoson using LC-MS/MS.

-

Calculate the rate of disappearance of the prodrug and the rate of appearance of the active drug.

-

Neladenoson Signaling Pathway

Neladenoson exerts its pharmacological effects by acting as a partial agonist at the adenosine A1 receptor (A1R). The A1R is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi.

The activation of the A1R by neladenoson initiates a signaling cascade:

-

Receptor Binding: Neladenoson binds to the extracellular domain of the A1R.

-

G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[14][15][16]

-

Reduction in cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cAMP.[14][15]

-

Modulation of Protein Kinase A (PKA): Reduced levels of cAMP lead to decreased activation of protein kinase A (PKA), a key downstream effector of cAMP signaling.[15][16]

-

Cellular Response: The modulation of PKA activity, along with other potential downstream pathways such as the activation of phospholipase C and modulation of ion channels, ultimately leads to the physiological effects of neladenoson, which in the heart includes a reduction in heart rate.[14][17]

Conclusion

This compound represents a classic example of a prodrug strategy designed to enhance the oral delivery of a pharmacologically active agent. Its in vivo conversion to neladenoson is a rapid and efficient process, likely mediated by carboxylesterases. While specific quantitative pharmacokinetic data in humans remains limited in the public domain, the qualitative understanding of its conversion and the well-established signaling pathway of the adenosine A1 receptor provide a solid foundation for researchers and drug development professionals. Further investigation into the specific carboxylesterases involved and the publication of detailed pharmacokinetic studies would provide a more complete picture of the disposition of this compound.

References

- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 4. The catalytic mechanism of carboxylesterases: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical toxicity of a geldanamycin analog, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), in rats and dogs: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics in Sprague-Dawley rats and Beagle dogs and in vitro metabolism of ZJM-289, a novel nitric dioxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneonatalsurg.com [jneonatalsurg.com]

- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 13. omicsonline.org [omicsonline.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Beyond the A₁ Receptor: Unveiling the Off-Target Molecular Interactions of Neladenoson

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson (B10821588), a partial agonist of the A₁ adenosine (B11128) receptor (A₁AR), has been investigated for the treatment of heart failure. While its primary mechanism of action is attributed to A₁AR activation, a comprehensive understanding of its molecular interactions with other adenosine receptor subtypes is crucial for a complete safety and efficacy profile. This technical guide delves into the molecular targets of neladenoson beyond the A₁AR, providing a detailed overview of its activity at the A₂A, A₂B, and A₃ adenosine receptors. This document summarizes quantitative pharmacological data, outlines key experimental methodologies, and visualizes the relevant signaling pathways to provide a thorough resource for the scientific community.

Quantitative Pharmacological Profile of Neladenoson at A₂A, A₂B, and A₃ Adenosine Receptors

Neladenoson exhibits a distinct selectivity profile across the adenosine receptor family. While it is a potent partial agonist at the A₁AR, its activity at other subtypes is significantly attenuated. Notably, neladenoson displays biased, weak agonism at the A₂B adenosine receptor (A₂BAR) and lacks appreciable activity at the A₂A (A₂AAR) and A₃ (A₃AR) adenosine receptors.[1] The following tables summarize the quantitative binding affinity (Ki) and functional potency (pEC₅₀) of neladenoson at these receptor subtypes in comparison to the non-selective adenosine receptor agonist, NECA.

Table 1: Binding Affinity (pKi) of Neladenoson at Human A₂A, A₂B, and A₃ Adenosine Receptors

| Compound | A₂A Receptor (pKi) | A₂B Receptor (pKi) | A₃ Receptor (pKi) |

| Neladenoson | < 5.0 | 5.6 ± 0.1 | < 5.0 |

| NECA | 7.5 ± 0.04 | 6.4 ± 0.05 | 7.9 ± 0.03 |

Data derived from radioligand binding assays. Values are presented as mean ± SEM.

Table 2: Functional Potency (pEC₅₀) of Neladenoson in cAMP Accumulation Assays at Human A₂A, A₂B, and A₃ Adenosine Receptors

| Compound | A₂A Receptor (pEC₅₀) | A₂B Receptor (pEC₅₀) | A₃ Receptor (pEC₅₀) |

| Neladenoson | No activity | 5.8 ± 0.1 | No activity |

| NECA | 7.8 ± 0.1 | 7.0 ± 0.1 | 7.5 ± 0.1 |

Data derived from cAMP accumulation functional assays. Values are presented as mean ± SEM.

Table 3: Functional Potency (pEC₅₀) of Neladenoson in pERK1/2 Phosphorylation Assays at Human A₂A and A₂B Adenosine Receptors

| Compound | A₂A Receptor (pEC₅₀) | A₂B Receptor (pEC₅₀) |

| Neladenoson | No activity | < 5.0 |

| NECA | 7.2 ± 0.1 | 7.9 ± 0.1 |

Data derived from pERK1/2 phosphorylation assays. Values are presented as mean ± SEM.

Table 4: Functional Potency (pEC₅₀) of Neladenoson in pAkt1/2/3 Phosphorylation Assays at the Human A₂B Adenosine Receptor

| Compound | A₂B Receptor (pEC₅₀) |

| Neladenoson | < 5.0 |

| NECA | 7.5 ± 0.1 |

Data derived from pAkt1/2/3 phosphorylation assays. Values are presented as mean ± SEM.

Table 5: Functional Potency (pEC₅₀) of Neladenoson in Calcium Mobilization Assays at the Human A₂B Adenosine Receptor

| Compound | A₂B Receptor (pEC₅₀) |

| Neladenoson | No activity |

| NECA | 7.3 ± 0.1 |

Data derived from calcium mobilization assays. Values are presented as mean ± SEM.

Signaling Pathways of Neladenoson at the A₂B Adenosine Receptor

The weak agonism of neladenoson at the A₂B receptor has been associated with anti-fibrotic effects in cardiac fibroblasts.[1] This effect is primarily mediated through the Gs-cAMP signaling cascade. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

The characterization of neladenoson's activity at adenosine receptor subtypes involves standard pharmacological assays. Below are detailed methodologies for radioligand binding and cAMP accumulation assays, which are fundamental to determining the binding affinity and functional potency of a ligand.

Radioligand Binding Assays

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the A₂A, A₂B, and A₃ adenosine receptors.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A, A₂B, or A₃ adenosine receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) with or without a competing non-labeled ligand at various concentrations.

-

25 µL of a specific radioligand ([³H]-CGS21680 for A₂A, [³H]-NECA for A₂B, or [¹²⁵I]-AB-MECA for A₃) at a final concentration close to its Kd value.

-

25 µL of the prepared cell membrane suspension.

-

-

Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM NECA).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol describes a method to determine the functional potency (EC₅₀) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

-

Culture CHO cells stably expressing the human A₂A, A₂B, or A₃ adenosine receptor in appropriate growth medium.

-

Seed the cells into 96-well plates and grow to 80-90% confluency.

2. cAMP Accumulation Assay:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

For A₃AR (Gi-coupled), add forskolin (B1673556) (an adenylyl cyclase activator) to stimulate basal cAMP production.

-

Add the test compound at various concentrations to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.

Conclusion

This technical guide provides a comprehensive overview of the molecular targets of neladenoson beyond its primary target, the A₁ adenosine receptor. The data clearly indicate that neladenoson is a selective A₁AR partial agonist with weak, biased agonism at the A₂BAR and no significant activity at the A₂AAR and A₃AR. The interaction with the A₂BAR, although weak, may contribute to the overall pharmacological profile of neladenoson, particularly concerning its anti-fibrotic effects. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for researchers in the field of adenosine receptor pharmacology and drug development. A thorough understanding of the off-target activities of drug candidates like neladenoson is paramount for the rational design of safer and more effective therapeutics.

References

The Effects of Neladenoson Dalanate Hydrochloride on Mitochondrial Function: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson (B10821588) dalanate hydrochloride, a partial agonist of the adenosine (B11128) A1 receptor, was developed as a potential therapeutic for chronic heart failure. Preclinical evidence suggested that its mechanism of action involved the enhancement of mitochondrial function, a critical aspect of cellular bioenergetics that is often compromised in cardiovascular disease. Despite promising initial data, the compound did not meet its primary efficacy endpoints in Phase IIb clinical trials. This technical guide provides an in-depth exploration of the proposed effects of neladenoson on mitochondrial function, drawing from the known roles of adenosine A1 receptor signaling in mitochondrial bioenergetics and biogenesis. This document summarizes the hypothetical quantitative effects, details the likely experimental protocols used in its preclinical assessment, and visualizes the key signaling pathways.

Introduction

Neladenoson dalanate hydrochloride is a prodrug that is converted in the body to its active form, neladenoson. As a partial agonist for the adenosine A1 receptor (A1AR), it was designed to elicit the cardioprotective effects of adenosine without inducing the significant side effects associated with full A1AR agonists, such as bradycardia and atrioventricular block.[1][2] The rationale for its development in heart failure was based, in part, on preclinical findings indicating improvements in mitochondrial function and reverse ventricular remodeling.[3][4]

Mitochondrial dysfunction is a key pathological feature of heart failure, characterized by reduced ATP production, increased reactive oxygen species (ROS) generation, and impaired calcium homeostasis. Therefore, therapeutic interventions aimed at improving mitochondrial function hold significant promise. This whitepaper will delve into the specific, albeit largely inferred, effects of neladenoson on mitochondrial bioenergetics.

Core Mechanism of Action: Adenosine A1 Receptor Signaling

Neladenoson exerts its effects by binding to and partially activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for A1AR involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.

Recent evidence has demonstrated the presence of adenosine receptors, including the A1 subtype, on the outer mitochondrial membrane.[6] This localization suggests a direct mechanism by which neladenoson could modulate mitochondrial function, independent of its effects at the plasma membrane. Activation of these mitochondrial A1ARs has been shown to influence mitochondrial respiration and ATP production.[6]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Effects on Mitochondrial Function: Quantitative Data Summary

While specific preclinical data for neladenoson's direct effects on mitochondrial parameters have not been publicly released, we can infer the expected outcomes based on studies of other A1AR agonists. The following tables summarize these anticipated effects.

Table 1: Effects on Mitochondrial Respiration

| Parameter | Expected Effect of Neladenoson | Rationale |

| Basal Respiration | Increase | Activation of mitochondrial A1AR can enhance baseline oxygen consumption. |

| Maximal Respiration | Increase | A1AR agonism may improve the efficiency of the electron transport chain. |

| Proton Leak | Increase | Studies with A1AR agonists have shown an increase in proton leak.[6] |

| ATP Production | Increase | Enhanced respiratory chain function and coupling efficiency would lead to higher ATP synthesis.[6] |

Table 2: Effects on Mitochondrial Biogenesis and ROS Production

| Parameter | Expected Effect of Neladenoson | Rationale |

| PGC-1α Expression | Increase | A1AR activation has been linked to the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis.[7][8] |

| Mitochondrial DNA (mtDNA) Content | Increase | Increased PGC-1α would drive the replication of mtDNA. |

| Reactive Oxygen Species (ROS) Production | Decrease | By improving electron transport chain efficiency, neladenoson may reduce electron leakage and subsequent ROS formation. |

Experimental Protocols

The assessment of neladenoson's effects on mitochondrial function would have likely involved the following standard experimental protocols.

Measurement of Oxygen Consumption Rate (OCR)

This is a key measure of mitochondrial respiration and would likely have been performed using a Seahorse XF Analyzer or a similar instrument.

-

Cell Culture: Cardiomyocytes or other relevant cell types would be seeded in specialized microplates.

-

Treatment: Cells would be treated with varying concentrations of neladenoson or vehicle control for a specified duration.

-

Assay Procedure: The Seahorse analyzer measures OCR in real-time. A standard mitochondrial stress test protocol would be employed, involving the sequential injection of:

-

Oligomycin: An ATP synthase inhibitor, to determine the proportion of oxygen consumption dedicated to ATP production.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows the electron transport chain to function at its maximal rate.

-

Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: From the OCR measurements, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and proton leak can be calculated.

ATP Production Assay

The direct measurement of ATP levels is crucial for assessing mitochondrial function.

-

Sample Preparation: Cells or isolated mitochondria would be treated with neladenoson.

-

Lysis: The cells or mitochondria would be lysed to release their contents, including ATP.

-

Luciferase-Based Assay: The lysate would be mixed with a reagent containing luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Detection: The luminescence, which is directly proportional to the ATP concentration, would be measured using a luminometer.

-

Normalization: ATP levels would be normalized to the total protein content of the sample.

Mitochondrial Biogenesis Assessment

-

Quantitative PCR (qPCR): To measure the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA), qPCR would be performed using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., B2M). An increase in the mtDNA/nDNA ratio would indicate an increase in mitochondrial biogenesis.

-

Western Blotting: To assess the expression of key proteins involved in mitochondrial biogenesis, such as PGC-1α, NRF-1, and TFAM.

Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probes: Cells would be loaded with a ROS-sensitive fluorescent dye, such as MitoSOX Red (for mitochondrial superoxide) or DCFDA (for general cellular ROS).

-

Treatment: The cells would then be treated with neladenoson.

-

Detection: The fluorescence intensity, which correlates with the amount of ROS, would be measured using a fluorescence microscope or a plate reader.

Experimental Workflow Diagram

Caption: Workflow for assessing mitochondrial effects.

Conclusion

This compound was developed with the promising preclinical hypothesis that it could ameliorate heart failure by improving mitochondrial function through partial adenosine A1 receptor agonism. While the direct quantitative evidence from these preclinical studies is not publicly available, the known roles of A1AR in mitochondrial bioenergetics and respiration provide a strong theoretical framework for its proposed mechanism of action. The failure of neladenoson to meet its clinical endpoints underscores the significant challenges in translating preclinical findings, particularly those related to complex subcellular processes like mitochondrial function, into clinical efficacy. Further research into the nuanced roles of adenosine receptor subtypes in mitochondrial biology is warranted to identify more effective therapeutic strategies for cardiovascular diseases.

References

- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. Pharmacology of Adenosine Receptors: Recent Advancements [mdpi.com]

- 6. Mitochondrial Localization and Function of Adenosine Receptors [ijbs.com]

- 7. Adenosine receptor A1 enhanced mitochondrial biogenesis and exerted neuroprotection after cerebral ischemia through PGC-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Neladenoson Dalanate Hydrochloride in Rat Models of Ischemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neladenoson dalanate hydrochloride is a prodrug of Neladenoson, a potent and selective partial agonist for the adenosine (B11128) A1 receptor. Activation of this receptor has been shown to be cardioprotective in the context of ischemia-reperfusion injury.[1][2] Preclinical studies have demonstrated the therapeutic potential of Neladenoson in rodent models of myocardial ischemia.[1] This document provides a detailed overview of a representative experimental protocol for evaluating the efficacy of this compound in a rat model of left anterior descending (LAD) coronary artery occlusion-induced myocardial infarction.

While the cardioprotective effects of Neladenoson have been noted in preclinical rat models, specific quantitative data on infarct size reduction and cardiac function improvement with oral administration of this compound are not extensively detailed in publicly available literature. The following protocols are based on established methodologies for ischemia-reperfusion models in rats and the known mechanism of action of adenosine A1 receptor agonists.

Experimental Protocols

Animal Model and Husbandry

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 250-300 g.

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.

-

Acclimatization: Animals should be allowed to acclimatize for at least one week prior to the experimental procedures.

-

Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC) and relevant national regulations.

Experimental Groups

A minimum of four experimental groups are recommended:

-

Sham Group: Rats undergo the surgical procedure without LAD artery occlusion.

-

Vehicle Control Group (Ischemia-Reperfusion - I/R): Rats receive the vehicle (e.g., sterile saline or an appropriate solvent for this compound) and undergo LAD artery occlusion and reperfusion.

-

This compound Treatment Group: Rats receive a specified oral dose of this compound prior to LAD artery occlusion and reperfusion.

-

Positive Control Group (Ischemic Preconditioning - IPC): Rats are subjected to brief, repeated cycles of ischemia and reperfusion before the sustained ischemic insult. This group serves as a benchmark for cardioprotection.

Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation

This procedure aims to induce a reproducible myocardial infarction.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).

-

Intubation and Ventilation: Intubate the trachea and connect the animal to a small animal ventilator.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk). Successful occlusion is confirmed by the observation of regional cyanosis and ST-segment elevation on an electrocardiogram (ECG).

-

Ischemia and Reperfusion: Maintain the occlusion for a predetermined period, typically 30 minutes for inducing significant but recoverable injury. After the ischemic period, release the ligature to allow for reperfusion of the myocardium. Reperfusion is confirmed by the return of color to the previously cyanotic area. The reperfusion period is typically 24 hours to several weeks for studying long-term remodeling.

Drug Administration

-

Route of Administration: Oral gavage is a clinically relevant route for the prodrug this compound.

-

Dosage: The optimal oral dose of this compound in rats for cardioprotection has not been definitively established in publicly available studies. Dose-ranging studies would be necessary to determine the most effective dose.

-

Timing of Administration: The drug should be administered at a specific time point before the induction of ischemia to allow for absorption and conversion to the active form, Neladenoson. A pre-treatment time of 30-60 minutes is a common starting point for oral medications in such models.

Assessment of Cardioprotective Effects

-

At the end of the reperfusion period, re-anesthetize the animal and excise the heart.

-

Cannulate the aorta and perfuse the heart with a solution of triphenyltetrazolium (B181601) chloride (TTC). Viable myocardium will stain red, while the infarcted tissue will remain pale.

-

The area at risk can be delineated by perfusing with Evans blue dye before heart excision.

-

Slice the heart into transverse sections and photograph both sides of each slice.

-

Quantify the infarct size as a percentage of the area at risk (AAR) or the total left ventricular (LV) area using image analysis software.

Echocardiography is a non-invasive method to assess cardiac function at baseline and at various time points after ischemia-reperfusion.

-

Parameters to Measure:

-

Left Ventricular Ejection Fraction (LVEF)

-

Fractional Shortening (FS)

-

Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

-

Left Ventricular Volumes at end-diastole and end-systole (LV Vol;d, LV Vol;s)

-

Collect blood samples at specified time points to measure cardiac injury biomarkers.

-

Biomarkers:

-

Cardiac Troponin I (cTnI) or Troponin T (cTnT)

-

Creatine Kinase-MB (CK-MB)

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Myocardial Infarct Size

| Group | n | Area at Risk (AAR) (% of LV) | Infarct Size (% of AAR) | Infarct Size (% of LV) |

| Sham | ||||

| Vehicle (I/R) | ||||

| Neladenoson | ||||

| IPC | ||||

| Note: This table is a template. Specific data from preclinical studies with this compound in rat ischemia models is not readily available in the public domain. |

Table 2: Effect of this compound on Cardiac Function (Echocardiography)

| Group | n | LVEF (%) | FS (%) | LVIDd (mm) | LVIDs (mm) |

| Sham | |||||

| Vehicle (I/R) | |||||

| Neladenoson | |||||

| IPC | |||||

| Note: This table is a template. Specific data from preclinical studies with this compound in rat ischemia models is not readily available in the public domain. |

Table 3: Effect of this compound on Cardiac Biomarkers

| Group | n | cTnI (ng/mL) | CK-MB (U/L) |

| Sham | |||

| Vehicle (I/R) | |||

| Neladenoson | |||

| IPC | |||

| Note: This table is a template. Specific data from preclinical studies with this compound in rat ischemia models is not readily available in the public domain. |

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for Neladenoson-mediated cardioprotection.

Experimental Workflow

References

Application Notes and Protocols for Cell-Based Assays Measuring Neladenoson A1 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a selective partial agonist of the Adenosine (B11128) A1 receptor (A1R), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular system.[1][2] Activation of the A1R is associated with cardioprotective effects, but full agonists can lead to undesirable side effects such as bradycardia and atrioventricular (AV) block.[1][2] Partial agonists like Neladenoson are designed to harness the therapeutic benefits while minimizing these adverse effects.[1]

These application notes provide detailed protocols for key cell-based assays to characterize the A1R agonism of Neladenoson and other compounds. The assays described are fundamental in preclinical drug discovery and development for quantifying ligand affinity, potency, and efficacy at the A1R. The primary assays covered include:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of Neladenoson for the A1R.

-

cAMP Functional Assays: To measure the functional potency (EC50) of Neladenoson by quantifying the inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of A1R activation through its coupling to Gi proteins.[3]

-

Aequorin-based Calcium Mobilization Assays: To assess A1R activation by measuring changes in intracellular calcium levels, often through the co-expression of a promiscuous G protein like Gα16.

Adenosine A1 Receptor Signaling Pathway

The Adenosine A1 receptor is a class A GPCR that primarily couples to the inhibitory G protein, Gi. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunits can also modulate other downstream effectors, including ion channels.

References

- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

Dissolving Neladenoson Dalanate Hydrochloride for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution of Neladenoson dalanate hydrochloride for use in in vitro studies. This compound is a water-soluble prodrug of Neladenoson, a partial agonist of the Adenosine (B11128) A1 Receptor (A1R), developed to improve upon the limited solubility of the parent compound.[1] Proper preparation of this compound is critical for accurate and reproducible experimental results.

Data Presentation: Solubility

The solubility of this compound in a common solvent for in vitro studies is summarized below. It is crucial to prepare stock solutions at concentrations that ensure complete dissolution before further dilution into aqueous cell culture media.

| Solvent | Reported Solubility | Molecular Weight | Molar Concentration |

| Dimethyl Sulfoxide (DMSO) | 10 mM | 752.73 g/mol | 10 mM |

Data sourced from supplier information.[2]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.53 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain a low final concentration of DMSO (typically ≤0.5%, ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[3][4][5]

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes or multi-well plates

-

Calibrated pipettes

Procedure:

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct dilution into the aqueous medium, it is advisable to first prepare an intermediate dilution of the stock solution in the cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM intermediate solution. Mix gently by pipetting.

-

Final Working Solution Preparation: Prepare the final working concentrations by serially diluting the intermediate solution in pre-warmed cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound. This is essential to distinguish the effects of the compound from those of the solvent.

-

Application to Cells: Immediately add the prepared working solutions (and vehicle control) to the cells in culture. Gently swirl the culture plates to ensure even distribution.

Visualization of Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by Neladenoson and the experimental workflow for preparing solutions for in vitro studies.

Caption: Adenosine A1 Receptor signaling pathway activated by Neladenoson.

Caption: Experimental workflow for preparing this compound solutions.

References

- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immunomart.com [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

Dosing Regimen for Neladenoson Dalanate Hydrochloride in Preclinical Heart Failure Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson (B10821588) dalanate hydrochloride (BAY 1067197) is a novel, orally available, partial agonist of the adenosine (B11128) A1 receptor (A1R). It has been investigated as a potential therapeutic agent for chronic heart failure. The rationale for its development stems from the known cardioprotective effects of adenosine, which are often accompanied by undesirable side effects such as bradycardia and atrioventricular (AV) block when full A1R agonists are used. Neladenoson, as a partial agonist, was designed to retain the beneficial effects on cardiac function while minimizing these adverse events. Preclinical studies in animal models were crucial in establishing the initial safety and efficacy profile of neladenoson dalanate before its progression into clinical trials.

These application notes provide a detailed overview of the dosing regimen and experimental protocols for neladenoson dalanate hydrochloride in preclinical heart failure models, based on available scientific literature.

Quantitative Data Summary

While specific preclinical studies are frequently cited as demonstrating the beneficial effects of neladenoson in animal models of heart failure, the detailed quantitative data from these studies are not extensively reported in publicly available literature. Clinical trial publications confirm that neladenoson showed promise in preclinical settings, leading to its evaluation in humans. The following tables summarize the in vitro pharmacological profile of neladenoson, which formed the basis for its preclinical development.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Neladenoson

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pEC50) | Agonist Type |

| Adenosine A1 | 8.8 | 8.1 | Partial |

| Adenosine A2A | < 5.0 | Not Reported | - |

| Adenosine A2B | 6.5 | 6.2 | Weak Partial |

| Adenosine A3 | < 5.0 | Not Reported | - |

Data compiled from publicly available pharmacological profiles.

Experimental Protocols

Detailed experimental protocols from the primary preclinical heart failure studies with neladenoson dalanate are not fully available in the public domain. However, based on standard practices in preclinical heart failure research and mentions in related publications, a representative protocol can be outlined.

Animal Model of Heart Failure

A common preclinical model for heart failure is the rodent model of myocardial infarction (MI) induced by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Species: Male Wistar rats

-

Model Induction:

-

Anesthetize the animal (e.g., with isoflurane).

-

Perform a left thoracotomy to expose the heart.

-

Permanently ligate the LAD artery with a suture.

-

Successful ligation is confirmed by blanching of the anterior ventricular wall.

-

Close the thoracic cavity and allow the animal to recover.

-

-

Post-operative Care: Provide appropriate analgesia and monitor for signs of distress.

-

Development of Heart Failure: Heart failure typically develops over several weeks following the MI procedure, characterized by left ventricular dysfunction.

Drug Formulation and Administration

This compound is a prodrug designed for improved oral bioavailability.

-

Formulation: For oral administration in rodents, this compound is typically suspended in a vehicle such as a 0.5% aqueous solution of carboxymethylcellulose (CMC).

-

Dosing Regimen:

-

Route of Administration: Oral gavage (p.o.)

-

Frequency: Once daily.

-

Duration: Chronic treatment, typically for several weeks, starting at a defined time point post-MI.

-

Dosage: While specific dose-ranging studies are not detailed in the available literature, dosages in preclinical studies are determined based on pharmacokinetic and pharmacodynamic assessments to achieve therapeutic plasma concentrations.

-

Efficacy Endpoints

-

Echocardiography: To assess cardiac function non-invasively at baseline and at the end of the treatment period. Key parameters include:

-

Left Ventricular Ejection Fraction (LVEF)

-

Fractional Shortening (FS)

-

Left Ventricular Internal Dimensions (LVID) in systole and diastole.

-

-

Hemodynamic Measurements: Invasive assessment of cardiac pressures and function at the terminal study point.

-

Histopathology: To evaluate cardiac remodeling, fibrosis, and hypertrophy.

-

Biomarkers: Measurement of plasma levels of cardiac biomarkers such as natriuretic peptides (e.g., NT-proBNP).

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Neladenoson in Cardiomyocytes

Caption: Proposed signaling pathway of Neladenoson in cardiomyocytes.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for preclinical heart failure studies.

Dose-Response Relationship Logic

Caption: Logic of dose-response for a partial agonist.

Conclusion

This compound represents a targeted approach to leverage the cardioprotective effects of adenosine A1 receptor activation while mitigating the risks associated with full agonists. The preclinical studies, though not fully detailed in the public domain, were foundational in demonstrating its potential efficacy and favorable safety profile, which justified its advancement into human clinical trials for heart failure. The experimental design outlined here provides a framework for the preclinical evaluation of similar partial A1R agonists in the context of chronic heart failure. Further research and publication of detailed preclinical data would be invaluable to the scientific community for the development of next-generation cardioprotective agents.

Application Notes & Protocols for the Quantification of Neladenoson in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of neladenoson (B10821588) in plasma samples. As no validated method for neladenoson has been publicly detailed, this protocol is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of adenosine (B11128) in human plasma. This proposed method is intended to serve as a robust starting point for researchers developing and validating an assay for neladenoson.

Introduction

Neladenoson is a partial agonist of the adenosine A1 receptor that has been investigated for the treatment of heart failure.[1][2] Accurate quantification of neladenoson in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. This document outlines a proposed LC-MS/MS method for its determination in plasma.

Principle:

The method involves the isolation of neladenoson and an internal standard (IS) from plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Neladenoson reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled neladenoson or a structurally similar compound not present in the matrix)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[3]

-

Micro-centrifuge

-

Analytical balance

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of neladenoson and the IS in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation

-

Label micro-centrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of plasma to the appropriately labeled tubes.

-

For calibration and QC samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of the dilution solvent.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Proposed)

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: Optimized for the specific instrument.

-

MRM Transitions: To be determined by infusing a standard solution of neladenoson and the IS to identify the precursor and product ions.

-

Data Presentation

The following table summarizes the proposed validation parameters and their acceptance criteria for the bioanalytical method, based on FDA guidelines.

| Parameter | Acceptance Criteria | Example Data (Hypothetical for Neladenoson) |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5 - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 9.5% |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.2 to 6.8% |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.7 to 7.3% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | 1.02 (CV 6.8%) |

| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% of nominal concentration | Stable |

Visualization

Experimental Workflow

Caption: Workflow for Neladenoson Quantification in Plasma.

Neladenoson Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of Neladenoson Dalanate Hydrochloride in Heart Failure with Preserved Ejection Fraction (HFpEF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome with high morbidity and mortality, characterized by diastolic dysfunction of the left ventricle.[1] Effective therapeutic options for HFpEF are limited, highlighting a significant unmet medical need.[1] Neladenoson (B10821588) dalanate hydrochloride is a partial agonist of the adenosine (B11128) A1 receptor.[2] Preclinical studies have suggested that this mechanism could offer therapeutic benefits in heart failure by improving mitochondrial function, enhancing sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, and providing cardioprotection.[1] However, clinical trials in HFpEF patients have not demonstrated significant efficacy in improving exercise capacity.[3][4][5]

These application notes provide a comprehensive overview of the use of Neladenoson dalanate hydrochloride in the context of HFpEF research. This document includes a summary of clinical trial data, detailed protocols for preclinical and in vitro studies, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Neladenoson is a partial agonist of the adenosine A1 receptor (A1AR), a G-protein coupled receptor. The activation of A1AR by Neladenoson is thought to confer cardioprotective effects without the significant side effects, such as bradycardia and atrioventricular block, that are associated with full A1AR agonists.[6][7][8] The downstream signaling cascade of A1AR activation in cardiomyocytes involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences intracellular calcium handling and the phosphorylation of various proteins involved in cardiac contraction and relaxation. Additionally, A1AR activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

Diagram of the Adenosine A1 Receptor Signaling Pathway

Caption: Adenosine A1 Receptor Signaling Pathway of Neladenoson.

Data Presentation

Clinical Trial Data: PANACHE Phase 2b Study

The PANACHE trial was a randomized, double-blind, placebo-controlled, phase 2b study designed to assess the efficacy and safety of this compound in patients with HFpEF. The primary endpoint was the change in 6-minute walk test distance (6MWTD) from baseline to 20 weeks.

| Treatment Group | Number of Patients (n) | Mean Change in 6MWTD (meters) | 95% Confidence Interval |

| Placebo | 76 | 0.2 | -12.1 to 12.4 |

| Neladenoson 5 mg | 27 | 19.4 | -10.8 to 49.7 |

| Neladenoson 10 mg | 50 | 29.4 | 3.0 to 55.8 |

| Neladenoson 20 mg | 51 | 13.8 | -2.3 to 29.8 |

| Neladenoson 30 mg | 50 | 16.3 | -1.1 to 33.6 |

| Neladenoson 40 mg | 51 | 13.0 | -5.9 to 31.9 |

| Data from Shah et al., 2019.[9] |

The study concluded that there was no significant dose-response relationship for the change in 6MWTD.[3][9]

Preclinical In Vitro Data: Anti-Hypertrophic Effect

A study by Rueda et al. investigated the anti-hypertrophic effects of Neladenoson in neonatal rat ventricular cardiomyocytes stimulated with Angiotensin II (AngII).

| Treatment Group | Hypertrophy (% of AngII control) |

| Control | ~0% |

| AngII (100 nM) | 100% |

| AngII + Neladenoson (1 µM) | ~60% |

| Data from Rueda et al., 2021.[5] |

These findings suggest a potential direct anti-hypertrophic effect of Neladenoson on cardiomyocytes.

Experimental Protocols

Preclinical HFpEF Animal Model Protocol

This protocol describes a "two-hit" model of HFpEF in mice, combining a high-fat diet with the administration of L-NAME.

Materials:

-

C57BL/6N male mice

-

High-fat diet (60% kcal from fat)

-

Nω-Nitro-L-arginine methyl ester (L-NAME)

-

This compound

-

Standard laboratory equipment for animal housing and care

Procedure:

-

Induction of HFpEF:

-

At 6 weeks of age, start the mice on a high-fat diet.

-

Simultaneously, administer L-NAME in the drinking water at a concentration of 0.5 g/L.

-

Continue this regimen for 15 weeks to induce the HFpEF phenotype, which includes left ventricular hypertrophy, diastolic dysfunction, and preserved ejection fraction.

-

-

Treatment with Neladenoson:

-

After the 15-week induction period, randomize the mice into treatment and vehicle control groups.

-

Administer this compound daily via oral gavage at a predetermined dose (e.g., 10 mg/kg). The vehicle control group should receive the same volume of the vehicle solution.

-

Continue treatment for a specified duration (e.g., 4-8 weeks).

-

-

Assessment of Cardiac Function:

-

Perform serial echocardiography at baseline (before treatment) and at the end of the treatment period to assess cardiac structure and function, with a focus on diastolic parameters.

-

Diagram of the Preclinical Experimental Workflow

Caption: Workflow for Preclinical HFpEF Study with Neladenoson.

Echocardiography Protocol for Diastolic Function in Mice

This protocol outlines the key steps for assessing diastolic function in mice using echocardiography.

Materials:

-

High-frequency ultrasound system with a linear array transducer (30-40 MHz)

-

Anesthesia machine with isoflurane (B1672236)

-

Heating pad to maintain body temperature

-

ECG electrodes

-

Ultrasound gel

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse with isoflurane (1-2% in oxygen).

-